N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazole ring, a phenyl group, and a benzenesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents like Pd/C.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological studies, this compound has shown potential as an antimicrobial agent. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer studies, it has been shown to interfere with the replication of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Comparison: Compared to these similar compounds, N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the benzenesulfonamide moiety. This structural feature enhances its solubility and stability, making it more effective in various applications .
Properties
CAS No. |
917747-52-5 |
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Molecular Formula |
C16H16N4O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-2-20-15(17-18-16(20)23)12-8-10-13(11-9-12)19-24(21,22)14-6-4-3-5-7-14/h3-11,19H,2H2,1H3,(H,18,23) |
InChI Key |
ZZNYCTOQKMUOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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